Stereochemical Purity: Critical for NK₂ Antagonist Binding
The (S)-enantiomer of this compound is the direct precursor to SR 48968, which exhibits a sub-nanomolar Ki of 1 nM at the rat NK₂ receptor and a pK_b of 9.1 in functional assays on guinea pig trachea. In contrast, SR 48965, the compound derived from the corresponding (R)-enantiomer intermediate, is pharmacologically inactive as an NK₂ antagonist at comparable concentrations [1]. This stereochemical dependence establishes that procurement of the (S)-configured intermediate (CAS 142001-90-9) is essential for synthesizing active NK₂ ligands; use of racemic or misconfigured starting material would necessitate costly chiral separation or result in inactive final compounds.
| Evidence Dimension | NK₂ receptor binding affinity (Ki) of final drug substance derived from intermediate |
|---|---|
| Target Compound Data | Ki = 1 nM (SR 48968, derived from (S)-intermediate CAS 142001-90-9) [1] |
| Comparator Or Baseline | SR 48965 (derived from (R)-intermediate): inactive as NK₂ antagonist [1] |
| Quantified Difference | Inactive vs 1 nM – effective loss of >1,000-fold affinity |
| Conditions | [¹²⁵I]NKA radioligand binding to NK₂ receptor from rat duodenum membranes; guinea pig trachea functional assay |
Why This Matters
Procurement of the incorrect enantiomer leads to a completely inactive final drug substance, making stereochemical integrity the single most critical specification for this intermediate.
- [1] Emonds-Alt, X.; Proietto, V.; Van Broeck, D.; Vilain, P.; Advenier, C.; Neliat, G.; Le Fur, G.; Breliere, J.-C. Pharmacological profile and chemical synthesis of SR 48968, a non-peptide antagonist of the neurokinin A (NK₂) receptor. Bioorg. Med. Chem. Lett. 1993, 3, 925-930. Ki = 1 nM for SR 48968; SR 48965 reported as inactive. View Source
